molecular formula C18H16Cl2N4OS B11522611 (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide

(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide

Cat. No.: B11522611
M. Wt: 407.3 g/mol
InChI Key: OMLRQSQAINVHLI-CJLVFECKSA-N
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Description

(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, an indole moiety, and a hydrazinecarbothioamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Dichlorobenzyl Group: This step involves the chlorination of benzyl compounds, followed by coupling with the indole derivative.

    Formation of the Hydrazinecarbothioamide Group: This involves the reaction of hydrazine derivatives with carbon disulfide and subsequent methylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indole-2-ols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Meldrum’s acid: Known for its use in organic synthesis, particularly in the formation of C-C bonds.

    1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with a different core structure but similar functional groups.

Uniqueness

What sets (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N,1-dimethylhydrazinecarbothioamide apart is its combination of the dichlorobenzyl group, indole moiety, and hydrazinecarbothioamide group

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

1-[(E)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino]-1,3-dimethylthiourea

InChI

InChI=1S/C18H16Cl2N4OS/c1-21-18(26)23(2)22-16-11-6-3-4-9-15(11)24(17(16)25)10-12-13(19)7-5-8-14(12)20/h3-9H,10H2,1-2H3,(H,21,26)/b22-16+

InChI Key

OMLRQSQAINVHLI-CJLVFECKSA-N

Isomeric SMILES

CNC(=S)N(C)/N=C/1\C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

CNC(=S)N(C)N=C1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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